![molecular formula C5H10N2O4 B1345633 2,2-Dimethyl-1,3-dinitropropane CAS No. 762-98-1](/img/structure/B1345633.png)
2,2-Dimethyl-1,3-dinitropropane
Overview
Description
2,2-Dimethyl-1,3-dinitropropane is a chemical compound with the molecular formula C5H10N2O4 . It has been shown to react as a carbanion and is an intermediate in the reaction mechanism of cyclopenta[b]pyridines with amines .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-1,3-dinitropropane consists of a propane skeleton with two nitro groups attached to the first and third carbons and two methyl groups attached to the second carbon .Chemical Reactions Analysis
2,2-Dimethyl-1,3-dinitropropane has been shown to react as a carbanion . It is an intermediate in the reaction mechanism of cyclopenta[b]pyridines with amines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 162.14 g/mol . It has a density of 1.2±0.1 g/cm³, a boiling point of 265.9±23.0 °C at 760 mmHg, and a flash point of 123.5±15.4 °C . The compound has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
Organic Synthesis
2,2-Dimethyl-1,3-dinitropropane is used in organic synthesis, particularly in the formation of carbon-carbon bonds . It’s used in the Henry reaction, a powerful carbon-carbon bond formation reaction leading to nitro-derivatives . The reaction consists of the coupling of a nucleophilic nitroalkane with an electrophilic aldehyde or ketone to produce β-nitro alcohol .
Catalyst in Chemical Reactions
This compound can be used in deep eutectic solvents as both a solvent and a catalyst . For instance, it’s used in the synthesis of 1,3-dinitropropanes via tandem Henry reaction/Michael addition .
Microwave Heating Applications
In the field of microwave heating, 2,2-Dimethyl-1,3-dinitropropane has been used in the Henry reaction . The reaction was performed using microwave heating within the deep eutectic solvent (DES) choline chloride/urea (ChCl/urea) which acted as both the catalyst and solvent for the reaction .
Thermal Decomposition Studies
The thermal decomposition of 2,2-Dimethyl-1,3-dinitropropane has been studied in a shock tube over the temperature range 970-1200 K . This research is important for understanding the pyrolysis mechanisms of explosives with multiple NO2 groups .
Explosive Material Research
2,2-Dimethyl-1,3-dinitropropane is as strong an explosive as TNT . Its potential use as an explosive and as a possible additive to diesel engine fuel has been reported .
Propellant Research
The gem-dinitro functional group characteristic of this compound has been incorporated into many currently used explosives and propellants, TNAZ (1,3,3-trinitroazetidine) for example .
Safety And Hazards
properties
IUPAC Name |
2,2-dimethyl-1,3-dinitropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4/c1-5(2,3-6(8)9)4-7(10)11/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFMWDOLRBNYBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C[N+](=O)[O-])C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227061 | |
Record name | 2,2-Dimethyl-1,3-dinitro-propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1,3-dinitropropane | |
CAS RN |
762-98-1 | |
Record name | 2,2-Dimethyl-1,3-dinitro-propane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-dimethylpropane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Dimethyl-1,3-dinitro-propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Dimethyl-1,3-dinitropropane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D332JB8GUX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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